molecular formula C7H6BrN3 B15223174 2-Bromo-1H-benzo[d]imidazol-7-amine

2-Bromo-1H-benzo[d]imidazol-7-amine

Cat. No.: B15223174
M. Wt: 212.05 g/mol
InChI Key: OJKMZTSMHZZZQJ-UHFFFAOYSA-N
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Description

2-Bromo-1H-benzo[d]imidazol-7-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 2-position and an amine group at the 7-position of the benzimidazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1H-benzo[d]imidazol-7-amine typically involves the cyclization of o-phenylenediamine derivatives with appropriate brominating agents. One common method includes the reaction of o-phenylenediamine with bromine in the presence of a suitable solvent like acetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of catalytic systems to enhance yield and reduce reaction times. The choice of brominating agents and solvents can also be optimized for large-scale production to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1H-benzo[d]imidazol-7-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-1H-benzo[d]imidazol-7-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1H-benzo[d]imidazol-7-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the amine group can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1H-benzo[d]imidazol-7-amine: Similar structure but with a chlorine atom instead of bromine.

    2-Fluoro-1H-benzo[d]imidazol-7-amine: Contains a fluorine atom at the 2-position.

    2-Iodo-1H-benzo[d]imidazol-7-amine: Features an iodine atom at the 2-position.

Uniqueness

2-Bromo-1H-benzo[d]imidazol-7-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

2-bromo-1H-benzimidazol-4-amine

InChI

InChI=1S/C7H6BrN3/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2,(H,10,11)

InChI Key

OJKMZTSMHZZZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)Br)N

Origin of Product

United States

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